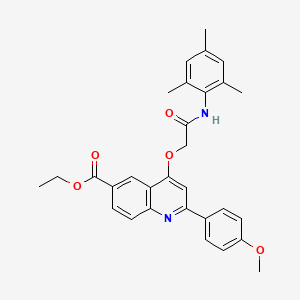

![molecular formula C6H3N5O B2371159 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89488-67-5](/img/structure/B2371159.png)

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

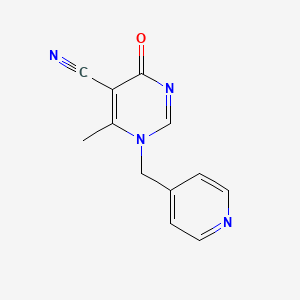

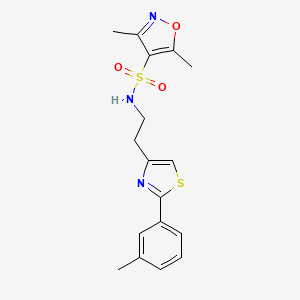

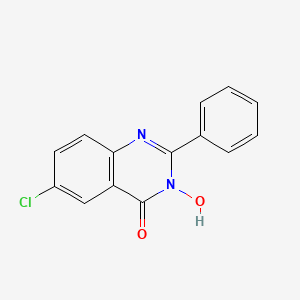

“7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a compound that has been studied for its potential use as an agricultural bactericide . It is a derivative of quinazolin-4-one and has shown promising results in inhibiting activities against phytopathogenic bacteria and fungi .

Synthesis Analysis

The compound has been synthesized as a series of novel quinazolin-4-one derivatives . The structure of one of these derivatives, compound 7e, was confirmed via single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of the compound has been characterized through ^1H NMR, ^13C NMR, HRMS, and IR spectra .Chemical Reactions Analysis

The compound has been involved in studies of redox transformations . It has also been part of a study on the regioselectivity of the azide-nitrile cycloaddition process .Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.12 . Its melting point is between 306-307 degrees Celsius .Applications De Recherche Scientifique

Agricultural Bactericides

A series of novel quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were designed, synthesized, and evaluated for their inhibition activities against phytopathogenic bacteria . These compounds exhibited potent inhibition activities against the pathogen Xanthomonas oryzae pv. oryzae (Xoo), and some of them showed comparable antibacterial activities against the pathogen Xanthomonas axonopodis pv. citri (Xac) to the control Bismerthiazol .

Antifungal Agents

Although the class of compounds did not display inhibition activity against three fungi tested, they still hold potential for further research and development .

Anticancer Agents

The 1,2,4-triazolo[1,5-a]pyrimidine moiety has been found in compounds with potent antitumor effects .

Anti-Diabetes Agents

The FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, contains a similar structure .

Neurokinin-3 Receptor Antagonists

N-acyltriazolopiperazine neurokinin-3 receptor antagonists, which are plausible therapeutics for sex hormone disorders, also contain a similar structure .

P2X7 Antagonists

A number of P2X7 antagonists, which are drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain, contain a similar structure .

Building Blocks for Metal–Organic Frameworks (MOFs)

The interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidines ligands shows a great capability to act as building blocks with great versatility, with applications for the synthesis of metal–organic frameworks (MOFs) or multidimensional systems with useful properties such as magnetism, luminescence or biological activity .

Fluorescent Probes

Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .

Mécanisme D'action

Target of Action

oryzae .

Mode of Action

A related compound, quinazolin-4-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety, has been shown to exhibit potent inhibition activities against certain pathogens .

Biochemical Pathways

Related compounds have been found to inhibit the growth of certain pathogens, suggesting that they may interfere with essential biochemical pathways in these organisms .

Result of Action

Related compounds have been found to exhibit potent inhibition activities against certain pathogens .

Action Environment

It’s known that environmental factors can significantly influence the effectiveness of similar compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5O/c7-1-4-2-8-6-9-3-10-11(6)5(4)12/h2-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOCXWGXAHHXKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N2C(=N1)N=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)

![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)

![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)